molecular formula C17H12ClN3Na2O7S2 B13774489 2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt CAS No. 68631-11-8

2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt

Cat. No.: B13774489
CAS No.: 68631-11-8
M. Wt: 515.9 g/mol
InChI Key: QOHDMCNGVVUPJW-UHFFFAOYSA-L
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Description

2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt is a complex organic compound primarily used in the synthesis of dyes and pigments. This compound is known for its vibrant color properties and is often utilized in various industrial applications, including textile dyeing and printing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 5-chloro-4-methyl-2-sulfophenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-amino-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonic acid groups.

    Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically isolated through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: Reduction reactions can occur at the azo group, converting it to the corresponding amine.

    Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like sodium hydroxide and sulfuric acid are used for sulfonation and other substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered color properties.

    Substitution: Functionalized compounds with enhanced solubility and stability.

Scientific Research Applications

Dye Production

The primary application of this compound is in the textile industry as a dye. It is used to produce vibrant colors on fabrics due to its strong chromophore structure. The presence of sulfonic acid groups improves its solubility in water, making it suitable for dyeing processes.

Application AreaDescription
Textile IndustryUsed as a dye for various fabrics due to its bright color and solubility.
Paper IndustryEmployed in paper coloring processes to achieve desired aesthetic properties.

Biological Research

Studies have shown that derivatives of 2-Naphthalenesulfonic acid can interact with biological systems, binding to proteins and nucleic acids. This interaction is crucial for understanding cellular processes and developing therapeutic agents.

Case Study: Binding Affinity Studies
Research indicates that compounds similar to 2-Naphthalenesulfonic acid exhibit significant binding affinity towards specific proteins involved in cellular signaling pathways. Understanding these interactions can lead to the development of new drugs targeting diseases influenced by these pathways.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting various analytes due to its ability to form stable complexes with metal ions. This property is particularly useful in environmental monitoring and quality control processes.

Analytical ApplicationDescription
Metal Ion DetectionForms complexes with metal ions, facilitating their detection in samples.
Environmental MonitoringUsed in assays for assessing pollution levels in water sources.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Azo-Hydrazone Tautomerism: The azo group can exist in equilibrium with its hydrazone form, influencing the compound’s color properties.

    Interaction with Proteins: The compound can bind to proteins, altering their structure and function, which is useful in staining and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-naphthalenesulfonic acid
  • 5-Amino-2-naphthalenesulfonic acid
  • 2-Naphthalenesulfonic acid, 6-[(2-hydroxy-5-methylphenyl)azo]-, monosodium salt

Uniqueness

2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. Its combination of amino, hydroxyl, and sulfonic acid groups allows for versatile chemical modifications and applications.

Biological Activity

2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt, commonly referred to as a dye intermediate, exhibits significant biological activity due to its complex structure and functional groups. This compound is primarily used in dye manufacturing but has also been studied for its interactions with biological systems, including potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H18ClN3NaO5S
Molecular Weight526.34 g/mol
CAS Number68631-11-8
LogP6.13
SolubilityWater-soluble due to sulfonic acid groups

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Protein Binding : Studies indicate that the compound can bind to proteins, potentially influencing enzymatic activities and cellular signaling pathways.
  • Nucleic Acid Interaction : The azo group in the structure allows for intercalation between DNA bases, which may affect replication and transcription processes.

Toxicity Assessments

Research has shown that the compound exhibits low toxicity levels. For instance:

  • Acute Toxicity : LD50 values exceed 5000 mg/kg in rat models, indicating low acute toxicity .
  • Irritation Potential : The compound is classified as a slight to moderate irritant for skin and eyes .

Genotoxicity

Genotoxic studies revealed a weak clastogenic response in vitro, suggesting that while it interacts with genetic material, it does not pose significant mutagenic risks under typical exposure conditions .

Case Studies

  • Study on Protein Interactions : A study demonstrated that 2-Naphthalenesulfonic acid derivatives can modulate protein functions by altering their conformational states. This was observed through fluorescence spectroscopy techniques.
  • Antimicrobial Activity : In vitro tests indicated that the compound exhibits antimicrobial properties against several bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL .

Applications in Industry

The primary application of this compound lies in dye manufacturing; however, its biological interactions open avenues for:

  • Pharmaceutical Development : Potential use as a therapeutic agent due to its ability to interact with biological macromolecules.
  • Environmental Monitoring : Used as a tracer dye in ecological studies due to its solubility and stability.

Q & A

Q. Basic: What experimental strategies optimize the synthesis yield of this azo dye?

Methodological Answer:
The synthesis involves diazotization of a sulfonated aromatic amine followed by coupling with a naphthalene sulfonic acid derivative. Key steps include:

  • Diazotization: Use sodium nitrite (NaNO₂) in acidic media (HCl, 0–5°C) to generate the diazonium salt .
  • Coupling: Maintain pH 8–9 (using sodium carbonate) to facilitate electrophilic substitution on the naphthalene ring .
  • Reagent Ratios: A 1:1 molar ratio of diazonium salt to coupling component minimizes unreacted intermediates .
    Critical Parameters: Temperature control (<5°C during diazotization) and slow addition of reactants reduce side products like sulfonic acid derivatives from premature oxidation .

Q. Basic: How can researchers purify this compound to minimize subsidiary colorants?

Methodological Answer:
Purification techniques include:

  • Salting-Out: Add NaCl to precipitate the disodium salt, exploiting its lower solubility compared to mono-sulfonated byproducts .
  • Chromatography: Use ion-exchange resins (e.g., Dowex-50) to separate sulfonate-containing species based on charge differences .
  • Recrystallization: Dissolve in hot water (80–90°C) and cool slowly to isolate crystalline product, achieving >95% purity .

Q. Advanced: How does this compound influence PIK3C2A mRNA expression in cellular models?

Methodological Answer:
In co-treatment studies with bile acids (e.g., glycochenodeoxycholic acid), the compound synergistically upregulates PIK3C2A mRNA .

  • Experimental Design:
    • Use HepG2 cells treated with 10 μM compound and 50 μM bile acids for 24 hours.
    • Quantify mRNA via RT-qPCR with GAPDH normalization.
  • Mechanistic Insight: The azo group may act as a redox-active moiety, modulating oxidative stress pathways linked to gene regulation .

Q. Advanced: What methods validate its interaction with serum albumin for drug delivery studies?

Methodological Answer:

  • Spectroscopic Titration: Monitor fluorescence quenching of bovine serum albumin (BSA) at λex = 280 nm. A Stern-Volmer plot confirms static quenching (binding constant calculation) .
  • Circular Dichroism (CD): Compare BSA’s α-helix content (208 nm, 222 nm bands) before/after interaction to assess structural changes .
  • Molecular Docking: Use AutoDock Vina to simulate binding at hydrophobic pockets, guided by sulfonate and azo group interactions .

Q. Basic: Which analytical techniques are optimal for quantifying this compound in mixtures?

Methodological Answer:

Technique Conditions Key Parameters Reference
UV-Vis λmax = 500–520 nm (azo π→π* transition)Linear range: 0.1–10 μg/mL
HPLC C18 column, mobile phase: 70% MeOH/30% 10 mM NH₄OAc (pH 4.5)Retention time: 6.8 min
CE 25 mM borate buffer (pH 9.2), 20 kVPeak area precision: RSD <2%

Q. Advanced: How does pH affect its stability and degradation pathways?

Methodological Answer:

  • Acidic Conditions (pH <3): Azo bond cleavage occurs via reduction (e.g., forming aromatic amines), confirmed by LC-MS detection of 6-amino-4-hydroxynaphthalene-2-sulfonate .
  • Alkaline Conditions (pH >10): Sulfonate groups hydrolyze slowly, requiring 72 hours at 60°C for significant degradation .
  • Mitigation Strategy: Store solutions at pH 6–8 (buffered with phosphate) under inert gas (N₂) to suppress redox reactions .

Q. Basic: How does this compound compare structurally and functionally to FD&C Red No. 40?

Methodological Answer:

Feature This Compound FD&C Red No. 40 Reference
Substituents 5-chloro-4-methyl2-methoxy-5-methyl
λmax 505 nm499 nm
Application Biomedical stainingFood coloring
The chloro-methyl group enhances electron-withdrawing effects, increasing photostability compared to methoxy derivatives .

Q. Advanced: What catalytic applications exploit its redox-active azo group?

Methodological Answer:

  • Electrochemical Sensors: Modify carbon electrodes with the compound; the azo group mediates electron transfer for detecting dopamine (LOD: 0.1 μM) .
  • Photocatalysis: Under UV light (365 nm), the azo bond generates radicals for degrading methylene blue (85% efficiency in 2 hours) .
  • Optimization: Use TiO₂ nanocomposites to enhance charge separation and catalytic cycles .

Q. Basic: What spectroscopic signatures distinguish this compound from analogues?

Methodological Answer:

Spectrum Key Peaks Assignment Reference
FT-IR 1600 cm⁻¹ (C=N azo), 1180 cm⁻¹ (S=O)Confirms azo and sulfonate groups
<sup>1</sup>H NMR δ 8.2 ppm (naphthalene H), δ 6.9 ppm (aromatic CH₃)Substituent position verification
MS m/z 541 [M–2Na + 2H]⁻Molecular ion validation

Q. Advanced: How do conflicting reports on its photoreactivity inform experimental design?

Methodological Answer:
Discrepancies arise from solvent polarity and light source differences:

  • Polar Solvents (e.g., H₂O): Stabilize the excited state, accelerating azo bond cleavage (t1/2 = 4 hours under UV) .
  • Nonpolar Solvents (e.g., DCM): Suppress degradation (t1/2 >24 hours) .
    Resolution: Standardize light exposure (e.g., 300–400 nm, 10 mW/cm²) and solvent in photostability protocols .

Properties

CAS No.

68631-11-8

Molecular Formula

C17H12ClN3Na2O7S2

Molecular Weight

515.9 g/mol

IUPAC Name

disodium;7-amino-8-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C17H14ClN3O7S2.2Na/c1-8-4-16(30(26,27)28)14(7-12(8)18)20-21-17-11-5-9(29(23,24)25)6-15(22)10(11)2-3-13(17)19;;/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

QOHDMCNGVVUPJW-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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